molecular formula C14H21NO4 B5777806 N,N-diethyl-3,4,5-trimethoxybenzamide CAS No. 5470-42-8

N,N-diethyl-3,4,5-trimethoxybenzamide

Cat. No.: B5777806
CAS No.: 5470-42-8
M. Wt: 267.32 g/mol
InChI Key: OGUSJMCQDBTOPV-UHFFFAOYSA-N
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Description

N,N-diethyl-3,4,5-trimethoxybenzamide: is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzamide, characterized by the presence of three methoxy groups attached to the benzene ring and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with diethylamine. The process is carried out in an anhydrous solvent such as dichloromethane under controlled temperature conditions. The reaction mixture is stirred in an ice-water bath while diethylamine is added dropwise to prevent the temperature from exceeding 15°C. After the reaction is complete, the mixture is washed, dried, and purified using silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or other purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of N,N-diethyl-3,4,5-trimethoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-diethyl-2,3,4-trimethoxybenzamide
  • N,N-diethyl-3,4,5-trimethoxybenzylamine
  • 3,4,5-trimethoxybenzoic acid

Comparison: N,N-diethyl-3,4,5-trimethoxybenzamide is unique due to the specific arrangement of methoxy groups on the benzene ring and the presence of diethyl groups on the nitrogen atom. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of methoxy groups can influence the compound’s electron density and reactivity in substitution reactions .

Properties

IUPAC Name

N,N-diethyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-11(17-3)13(19-5)12(9-10)18-4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSJMCQDBTOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203164
Record name Benzamide, N,N-diethyl-3,4,5-trimethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-42-8
Record name N,N-Diethyl-3,4,5-trimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N-diethyl-3,4,5-trimethoxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N-diethyl-3,4,5-trimethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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